DBCO-NHCO-PEG6-Biotin
Description
DBCO-NHCO-PEG6-Biotin is a bifunctional bioconjugation reagent widely employed in biochemical and pharmaceutical research. Its structure comprises three key components:
- DBCO (Dibenzocyclooctyne): A bioorthogonal click chemistry group that reacts efficiently with azide-tagged molecules via strain-promoted azide-alkyne cycloaddition (SPAAC), eliminating the need for cytotoxic copper catalysts .
- NHCO (Amide bond): Provides a stable linkage between the DBCO group and the PEG spacer, enhancing structural integrity .
- PEG6 (6-unit polyethylene glycol): A hydrophilic spacer that improves solubility, reduces steric hindrance, and enhances biocompatibility .
- Biotin: Enables high-affinity binding to streptavidin or avidin, facilitating detection, purification, and imaging applications .
Properties
Molecular Formula |
C43H59N5O10S |
|---|---|
Molecular Weight |
838.0 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |
InChI |
InChI=1S/C43H59N5O10S/c49-39(12-6-5-11-38-42-36(32-59-38)46-43(52)47-42)45-18-20-54-22-24-56-26-28-58-30-29-57-27-25-55-23-21-53-19-16-40(50)44-17-15-41(51)48-31-35-9-2-1-7-33(35)13-14-34-8-3-4-10-37(34)48/h1-4,7-10,36,38,42H,5-6,11-12,15-32H2,(H,44,50)(H,45,49)(H2,46,47,52)/t36?,38-,42?/m1/s1 |
InChI Key |
VSRSCDHOVWPTLX-ZUFGXVEESA-N |
Isomeric SMILES |
C1C2C([C@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Step 1: DBCO-PEG6 Intermediate
- Activation of PEG6 : PEG6 is functionalized with a reactive group (e.g., carboxylic acid or amine) to enable conjugation with DBCO.
- DBCO Coupling : DBCO is attached to PEG6 using carbonyl chemistry (e.g., NHS ester activation) or click chemistry. For example:
Step 2: Biotin Conjugation
- Biotin Activation : Biotin’s carboxyl group is activated as an NHS ester or other reactive intermediate.
- Carbamate Formation : The activated biotin reacts with the free amine or hydroxyl group on PEG6 to form the NHCO bond. For example:
Step 3: Final Purification
- Chromatography : Reverse-phase HPLC or size-exclusion chromatography (SEC) to isolate the pure compound.
- Characterization : Mass spectrometry (MS) and NMR to confirm molecular weight (838.02 g/mol) and structure.
Experimental Data and Optimization
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₃H₅₉N₅O₁₀S | |
| Molecular Weight | 838.02 g/mol | |
| Purity | >95% | |
| Solubility (DMSO) | 50 mg/mL (59.66 mM) | |
| Storage Conditions | -18°C to -20°C under nitrogen |
Critical Reaction Parameters
SPAAC Reaction Efficiency :
Carbamate Stability :
Challenges and Solutions
Table 2: Common Issues and Mitigation Strategies
Case Study: Optimizing NHS Ester Activation
- Problem : Inefficient coupling of DBCO-NHS ester to PEG6-amine.
- Solution : Use EDC/NHS coupling agents to activate carboxyl groups, enhancing NHS ester formation.
- Outcome : Improved yields (>80%) and reduced side reactions.
Applications in PROTAC Synthesis
This compound is integral to PROTAC (Proteolysis-Targeting Chimera) development, enabling:
- Target Protein Degradation : DBCO reacts with azide-labeled E3 ligase ligands (e.g., VHL) via SPAAC.
- Biotin-Based Purification : Biotin tags allow streptavidin affinity chromatography for PROTAC isolation.
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| NHS Ester Activation | High yield, rapid reaction | Requires anhydrous conditions |
| Direct Click Chemistry | Copper-free, bioorthogonal | Limited PEG6 functionalization |
| Carbamate Formation | Stable linkage, biocompatible | Multi-step synthesis |
Chemical Reactions Analysis
Primary Bioorthogonal Click Chemistry Reaction
The DBCO group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized molecules, forming stable triazole linkages without copper catalysts . This reaction is critical for live-cell labeling applications where copper toxicity must be avoided .
Reaction equation:
Hydrolysis Under Extreme Conditions
The DBCO group shows limited stability in strongly acidic/basic environments:
| Condition | Half-Life (DBCO) | Impact on Biotin-PEG6 Stability |
|---|---|---|
| pH 2.0, 25°C | 4 hr | PEG6 spacer intact |
| pH 10.0, 25°C | 8 hr | Biotin remains functional |
Thiol Compatibility
No cross-reactivity with thiols (-SH) under physiological conditions, ensuring selectivity for azides .
Reaction Kinetics and Thermodynamics
SPAAC with DBCO follows second-order kinetics:
Activation parameters:
-
Δ‡H = 45 kJ/mol
-
Δ‡S = −120 J/(mol·K)
Comparative Reactivity With Alternative Reagents
| Reagent | Reaction Rate (k₂, M⁻¹s⁻¹) | Copper Requirement | Biotin Compatibility |
|---|---|---|---|
| DBCO-NHCO-PEG6-Biotin | 1.0 | No | Yes |
| BCN-NHS | 0.3 | No | No |
| CuAAC-alkyne-biotin | 0.01 (uncatalyzed) | Yes | Yes |
Advantages of this compound:
This compound’s dual functionality—combining rapid DBCO-based click chemistry with streptavidin-binding biotin—makes it indispensable for targeted drug delivery systems and high-resolution biomolecular tracking .
Scientific Research Applications
Bioorthogonal Click Chemistry
- Site-Specific Labeling : DBCO-NHCO-PEG6-Biotin is extensively used for the site-specific labeling of proteins, nucleic acids, and other biomolecules. This application is crucial for studying biomolecular interactions and cellular processes .
- Drug Delivery : The compound can conjugate therapeutic agents to targeting molecules, improving the specificity of drug delivery systems and minimizing off-target effects .
Biomedical Research
- Imaging : In imaging applications, this compound tags biological molecules or cells with imaging agents, aiding in the tracking and visualization of cellular processes both in vivo and in vitro .
- Diagnostics : The compound is utilized in diagnostic assays where stable conjugation is necessary for accurate detection and measurement of biomolecules .
Protein Engineering
- This compound facilitates the attachment of functional groups to proteins, allowing researchers to investigate protein structure and function through well-defined conjugates .
Material Science
- Surface Modification : This compound can modify the surfaces of nanoparticles or substrates, enhancing their solubility and biocompatibility while allowing further functionalization with azide-containing compounds .
- Polymer Chemistry : It is incorporated into polymers to create materials with tailored properties for specific applications .
Targeted Drug Delivery Systems
In a study investigating targeted drug delivery using this compound, researchers demonstrated its efficacy in attaching chemotherapeutic agents to cancer-targeting antibodies. This approach enhanced the therapeutic index by ensuring that drugs were delivered specifically to tumor cells while reducing systemic toxicity.
Imaging Applications
Another case study highlighted the use of this compound in conjunction with fluorescent dyes for imaging cellular processes. The bioorthogonal click reaction allowed for precise labeling of cellular components, enabling real-time tracking of dynamic biological events.
Advantages of Using this compound
- High Efficiency : The DBCO-azide reaction is highly efficient and does not require catalysts, making it straightforward for various applications .
- Bioorthogonal Nature : This property allows for precise conjugation in living systems without disrupting native biological functions .
- Enhanced Solubility : The PEG component significantly increases solubility, facilitating use in aqueous environments .
Mechanism of Action
The mechanism of action of DBCO-NHCO-PEG6-Biotin involves:
Comparison with Similar Compounds
Research Findings and Practical Considerations
Kinetic Performance: this compound exhibits a reaction rate (k ≈ 0.1–1.0 M⁻¹s⁻¹) comparable to other DBCO-biotin derivatives, with minimal non-specific binding due to the amide linker .
Stability in Biological Media: The PEG6 spacer reduces aggregation in serum-containing buffers compared to non-PEGylated DBCO-biotin analogs .
Cost and Availability :
- This compound is commercially available at ~$200–$300 per 10 mg, while PEG12 variants cost 20–30% more due to synthetic complexity .
Biological Activity
DBCO-NHCO-PEG6-Biotin is a specialized compound that plays a significant role in bioconjugation and targeted protein degradation through the PROTAC (PROteolysis TArgeting Chimera) technology. This article explores its biological activity, mechanisms of action, applications in research, and relevant case studies.
Overview of this compound
This compound consists of three main components:
- DBCO (Dibenzocyclooctyne) : A reactive group that facilitates strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for efficient bioconjugation.
- PEG (Polyethylene Glycol) : This hydrophilic polymer enhances solubility and bioavailability, reducing immunogenicity and improving pharmacokinetics.
- Biotin : A well-known vitamin that binds strongly to streptavidin, enabling specific targeting in various biological applications.
The mechanism of action for this compound primarily involves its use in the assembly of PROTACs. These molecules can induce targeted degradation of specific proteins by recruiting E3 ubiquitin ligases to the target proteins, leading to their ubiquitination and subsequent proteasomal degradation. The DBCO moiety allows for the precise attachment of the PROTAC to the target protein via SPAAC, enhancing the specificity and efficacy of the degradation process.
Enzyme Interactions
This compound has been shown to effectively bind to biotinylated enzymes, facilitating their immobilization on surfaces for various applications. Studies utilizing surface plasmon resonance (SPR) have demonstrated that biotinylated surfaces can be used to control enzyme orientation and activity, which is critical for applications in biosensors and diagnostic devices .
Case Studies
- Protein Targeting : In a study examining the use of this compound in PROTAC development, researchers successfully demonstrated its ability to selectively degrade a target protein involved in cancer progression. The compound was linked to an E3 ligase recruiter, resulting in a significant reduction of the target protein levels in cellular assays.
- Biosensor Development : Another application involved creating biosensors where this compound was used to immobilize biotinylated antibodies on sensor surfaces. This setup allowed for enhanced detection sensitivity due to the strong streptavidin-biotin interaction, showcasing its potential in diagnostic applications.
Research Findings
Recent studies highlight several key findings regarding this compound's biological activity:
Applications
This compound has diverse applications across various fields:
- Biotechnology : Used in creating targeted therapies via PROTACs.
- Diagnostics : Enhances biosensor performance through specific binding interactions.
- Research : Serves as a valuable tool in studying protein interactions and functions.
Q & A
Basic Research Questions
Q. What is the structural and functional significance of the NHCO group in DBCO-NHCO-PEG6-Biotin?
- Methodological Insight : The NHCO (carbamate) group serves as a hydrolytically stable linker between the DBCO (dibenzocyclooctyne) and PEG6-Biotin moieties. This linkage ensures robustness during bioorthogonal reactions while maintaining water solubility via the PEG spacer. To confirm its integrity, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to validate the carbamate bond formation and Fourier-transform infrared spectroscopy (FTIR) to detect characteristic carbonyl stretching (~1700 cm⁻¹) .
Q. How do researchers characterize the purity and stability of this compound in aqueous solutions?
- Methodological Insight :
- Purity : Use reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and UV detection at 280 nm (for aromatic DBCO) or 254 nm (biotin). Validate with mass spectrometry (MS) for molecular weight confirmation .
- Stability : Perform accelerated stability studies under varying pH (4–9) and temperatures (4°C, 25°C, −20°C). Monitor degradation via HPLC and dynamic light scattering (DLS) to detect aggregation .
Q. What are the standard protocols for conjugating this compound to azide-functionalized biomolecules?
- Methodological Insight :
- Reaction Conditions : Use a 1:1.2 molar ratio (DBCO:azide) in PBS (pH 7.4) or HEPES buffer at 25°C for 2–4 hours. Avoid copper catalysts, as DBCO-azide cycloaddition is copper-free.
- Validation : Confirm conjugation via SDS-PAGE (shift in molecular weight) or surface plasmon resonance (SPR) to quantify binding kinetics .
Advanced Research Questions
Q. How can researchers optimize reaction efficiency when this compound exhibits low conjugation yields with azide-modified proteins?
- Methodological Insight :
- Troubleshooting :
Steric Hindrance : Introduce a flexible spacer (e.g., additional PEG units) between the azide and protein surface.
Solubility : Add 5–10% DMSO to improve DBCO solubility in aqueous buffers.
Quantification : Use UV-Vis spectroscopy to measure unreacted DBCO (ε = 13,000 M⁻¹cm⁻¹ at 309 nm) .
Q. What experimental strategies resolve contradictions in data when this compound shows unexpected binding to non-target proteins?
- Methodological Insight :
- Control Experiments :
Pre-block samples with free biotin (1 mM) to saturate endogenous biotin-binding proteins.
Use streptavidin-coated magnetic beads for pull-down assays to isolate specific interactions.
- Cross-Validation : Compare results with alternative biotinylation agents (e.g., NHS-biotin) to rule out nonspecific binding artifacts .
Q. How to design a multi-step conjugation protocol using this compound for dual labeling of cellular targets?
- Methodological Insight :
- Sequential Labeling :
First Step : Conjugate this compound to azide-modified primary antibodies.
Second Step : Use tetrameric streptavidin conjugated to fluorophores or enzymes for signal amplification.
- Validation : Employ confocal microscopy (for spatial resolution) and flow cytometry (for quantitative analysis) to confirm dual labeling .
Experimental Design Considerations
Q. What are the critical parameters for in vivo applications of this compound in biodistribution studies?
- Methodological Insight :
- Pharmacokinetics : Monitor blood clearance rates using radiolabeled (e.g., ¹²⁵I) or fluorescently tagged derivatives.
- Tissue Specificity : Perform ex vivo imaging of organs (liver, spleen, kidneys) to assess off-target accumulation.
- Ethics : Adhere to NIH guidelines for preclinical studies, including sample size justification and randomization .
Data Analysis and Reporting
Q. How should researchers document synthetic procedures and characterization data for this compound to ensure reproducibility?
- Methodological Insight :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
